molecular formula C22H35N5O8 B12556446 L-Threonyl-L-seryl-L-lysyl-L-tyrosine CAS No. 164984-84-3

L-Threonyl-L-seryl-L-lysyl-L-tyrosine

Cat. No.: B12556446
CAS No.: 164984-84-3
M. Wt: 497.5 g/mol
InChI Key: JJIQXUOABSKMIJ-QNHTTWNFSA-N
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Description

L-Threonyl-L-seryl-L-lysyl-L-tyrosine: is a tetrapeptide composed of the amino acids threonine, serine, lysine, and tyrosine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-seryl-L-lysyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using coupling reagents like HBTU or DIC.

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-seryl-L-lysyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can be modified through acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Acyl chlorides or alkyl halides.

Major Products

    Oxidation: Dityrosine.

    Reduction: Free thiols.

    Substitution: Acylated or alkylated peptides.

Scientific Research Applications

L-Threonyl-L-seryl-L-lysyl-L-tyrosine has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Threonyl-L-seryl-L-lysyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like cell signaling, metabolism, and immune responses.

Comparison with Similar Compounds

Similar Compounds

  • L-Threonyl-L-seryl-L-histidine
  • L-Threonyl-L-phenylalanyl-L-seryl-L-lysyl-L-leucyl-L-tyrosine
  • L-Seryl-L-lysyl-L-threonyl-L-tyrosine

Uniqueness

L-Threonyl-L-seryl-L-lysyl-L-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and functions. Its combination of threonine, serine, lysine, and tyrosine allows it to participate in unique interactions and reactions compared to other peptides.

Properties

CAS No.

164984-84-3

Molecular Formula

C22H35N5O8

Molecular Weight

497.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C22H35N5O8/c1-12(29)18(24)21(33)27-17(11-28)20(32)25-15(4-2-3-9-23)19(31)26-16(22(34)35)10-13-5-7-14(30)8-6-13/h5-8,12,15-18,28-30H,2-4,9-11,23-24H2,1H3,(H,25,32)(H,26,31)(H,27,33)(H,34,35)/t12-,15+,16+,17+,18+/m1/s1

InChI Key

JJIQXUOABSKMIJ-QNHTTWNFSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N)O

Origin of Product

United States

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